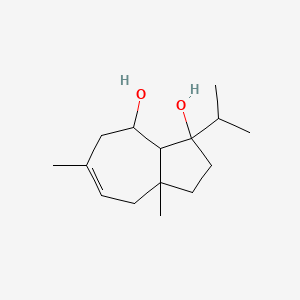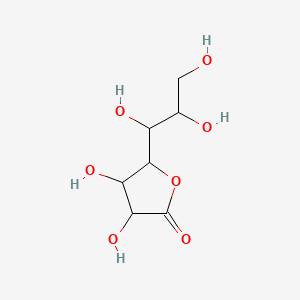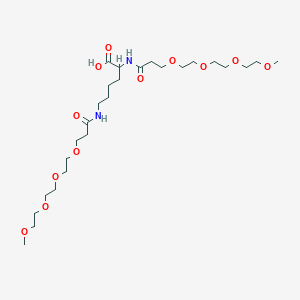![molecular formula C25H29N5O6S B12303363 3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,6,9,15-tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno-4-S-(4-isotiocianatobencil)-3,6,9-triacético es un compuesto macrocíclico complejo conocido por su capacidad para quelar iones metálicos. Este compuesto es particularmente significativo en el campo de la imagenología diagnóstica, donde se utiliza como ligando para agentes de contraste de RMN y PET basados en iones metálicos esenciales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3,6,9,15-tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno-4-S-(4-isotiocianatobencil)-3,6,9-triacético implica múltiples pasos. Un método común comienza con la 1-acetil-4-(bromoacetil)morfolina piperazina disponible comercialmente, que se disuelve en acetonitrilo seco. Esta solución se agrega luego gota a gota a una suspensión de acetonitrilo de 3,6,9,15-tetraazabiciclo[9.3.1]pentadeca-1(14),11(15),12-trieno y carbonato de potasio .
Métodos de producción industrial
La producción industrial de este compuesto generalmente involucra la síntesis a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estrictos requisitos de pureza del producto superior al 99% .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3,6,9,15-tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno-4-S-(4-isotiocianatobencil)-3,6,9-triacético experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxigenados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
El ácido 3,6,9,15-tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno-4-S-(4-isotiocianatobencil)-3,6,9-triacético tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con iones metálicos.
Biología: Se emplea en el estudio de las interacciones de iones metálicos con moléculas biológicas.
Medicina: Sirve como agente de contraste en imágenes de RMN y PET, mejorando la visibilidad de las estructuras internas.
Industria: Se utiliza en la síntesis de varios agentes quelantes de metales y herramientas de diagnóstico .
Mecanismo De Acción
El mecanismo de acción del ácido 3,6,9,15-tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno-4-S-(4-isotiocianatobencil)-3,6,9-triacético involucra su capacidad para quelar iones metálicos. El compuesto forma complejos estables con iones metálicos, que luego se pueden utilizar en diversas aplicaciones diagnósticas y terapéuticas. Los objetivos moleculares y las vías involucradas incluyen la coordinación de iones metálicos a los átomos de nitrógeno en el anillo macrocíclico .
Comparación Con Compuestos Similares
Compuestos similares
3,6,9,15-Tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno, bromhidrato: Utilizado en la síntesis de agentes de contraste.
3,6,9-tris(metilenbutil ácido fosfónico)-3,6,9−15-tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno: Estudiado por sus complejos con Eu3+, Tb3+ y Gd3+.
Unicidad
Lo que diferencia al ácido 3,6,9,15-tetraazabiciclo[9.3.1]pentadeca-1(15),11,13-trieno-4-S-(4-isotiocianatobencil)-3,6,9-triacético es su estructura específica que permite la formación de complejos metálicos altamente estables. Esta estabilidad es crucial para su efectividad como agente de contraste en la imagenología diagnóstica .
Propiedades
IUPAC Name |
2-[3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBASOXWBKMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)



![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
